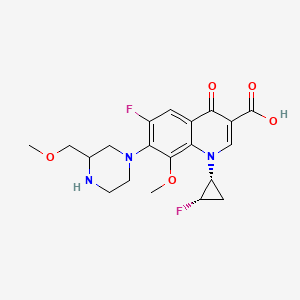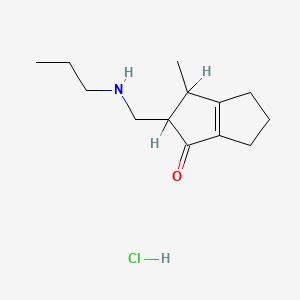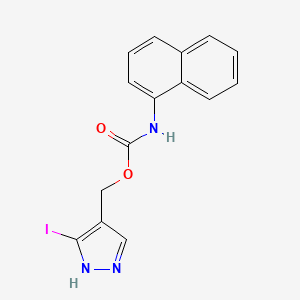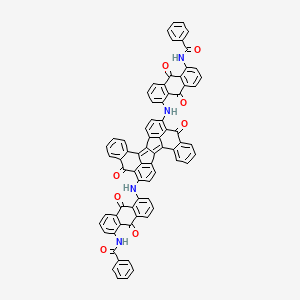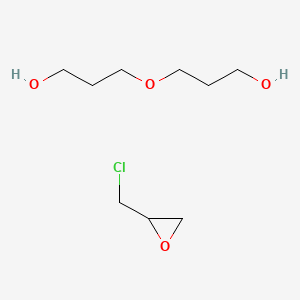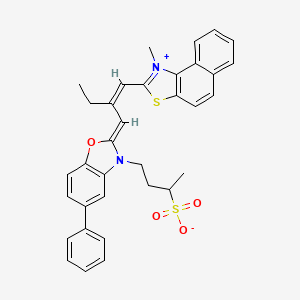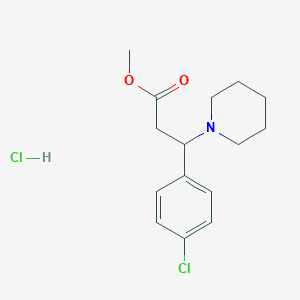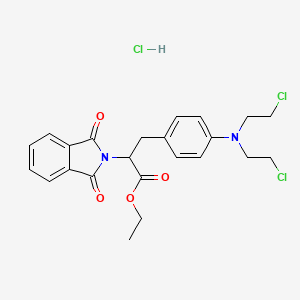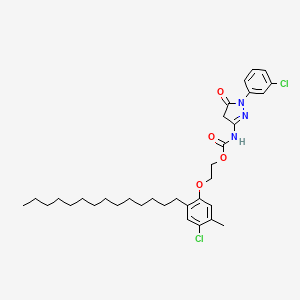
2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a phenoxyethyl group with a pyrazolyl carbamate, which may contribute to its distinctive chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the alkylation of 4-chloro-5-methyl-2-tetradecylphenol with an appropriate ethylating agent under basic conditions to form the phenoxyethyl intermediate.
Synthesis of the Pyrazolyl Carbamate: The next step involves the reaction of 1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole with a suitable carbamoylating agent to form the pyrazolyl carbamate.
Coupling Reaction: Finally, the phenoxyethyl intermediate is coupled with the pyrazolyl carbamate under appropriate conditions, such as the presence of a coupling reagent and a catalyst, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl and pyrazolyl moieties.
Reduction: Reduction reactions may target the carbonyl group in the pyrazolyl ring.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its bioactive moieties.
Medicine
The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as an additive in formulations requiring specific chemical properties.
作用机制
The mechanism of action of 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and pyrazolyl carbamate groups may facilitate binding to these targets, modulating their activity and leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-5-methylphenoxy)ethyl carbamate
- 1-(3-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole
Uniqueness
Compared to similar compounds, 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate stands out due to its extended alkyl chain and combined functional groups, which may confer unique chemical and biological properties. This structural complexity can enhance its interactions with biological targets and increase its versatility in synthetic applications.
属性
CAS 编号 |
94087-60-2 |
|---|---|
分子式 |
C33H45Cl2N3O4 |
分子量 |
618.6 g/mol |
IUPAC 名称 |
2-(4-chloro-5-methyl-2-tetradecylphenoxy)ethyl N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C33H45Cl2N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-26-22-29(35)25(2)21-30(26)41-19-20-42-33(40)36-31-24-32(39)38(37-31)28-18-15-17-27(34)23-28/h15,17-18,21-23H,3-14,16,19-20,24H2,1-2H3,(H,36,37,40) |
InChI 键 |
XUAJUKQKJZJNMQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)OCCOC(=O)NC2=NN(C(=O)C2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



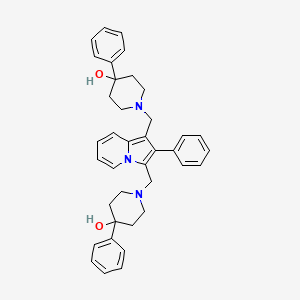
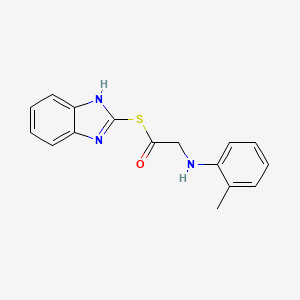
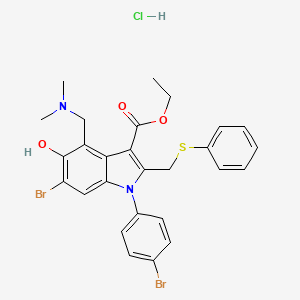

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
